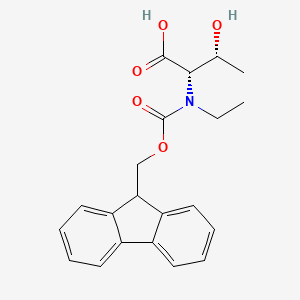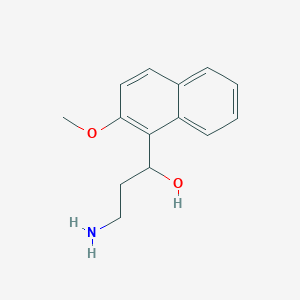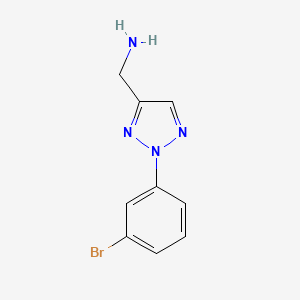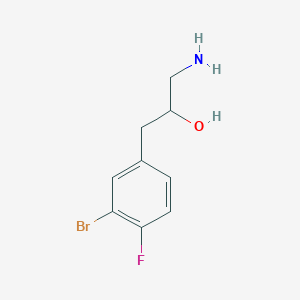
Benzenepropanal, 2,4,5-trimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenepropanal, 2,4,5-trimethoxy- is an organic compound with the molecular formula C12H16O4 It is a derivative of benzene, featuring three methoxy groups (-OCH3) attached to the benzene ring at the 2, 4, and 5 positions, and a propanal group (-CH2CH2CHO) attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanal, 2,4,5-trimethoxy- typically involves the following steps:
Starting Material: The synthesis begins with 2,4,5-trimethoxybenzaldehyde.
Grignard Reaction: The aldehyde group of 2,4,5-trimethoxybenzaldehyde is reacted with a Grignard reagent, such as ethylmagnesium bromide, to form the corresponding alcohol.
Oxidation: The resulting alcohol is then oxidized to form Benzenepropanal, 2,4,5-trimethoxy-.
Industrial Production Methods
The industrial production of Benzenepropanal, 2,4,5-trimethoxy- follows similar synthetic routes but on a larger scale. The process involves:
Raw Materials: Using commercially available 2,4,5-trimethoxybenzaldehyde.
Reaction Conditions: Conducting the Grignard reaction and subsequent oxidation under controlled conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Benzenepropanal, 2,4,5-trimethoxy- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The methoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: The major product is 2,4,5-trimethoxybenzoic acid.
Reduction: The major product is 2,4,5-trimethoxybenzyl alcohol.
Substitution: Depending on the substituent, products like 2,4,5-trimethoxybenzene derivatives are formed.
Aplicaciones Científicas De Investigación
Benzenepropanal, 2,4,5-trimethoxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as neuroprotective effects.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of Benzenepropanal, 2,4,5-trimethoxy- involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, influencing their activity.
Pathways: It may modulate signaling pathways involved in inflammation, oxidative stress, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Benzenepropanal, 3,4,5-trimethoxy-: Similar structure but with methoxy groups at different positions.
2,4,5-Trimethoxybenzaldehyde: Lacks the propanal group.
2,4,5-Trimethoxybenzoic acid: Contains a carboxylic acid group instead of a propanal group.
Uniqueness
Benzenepropanal, 2,4,5-trimethoxy- is unique due to its specific substitution pattern and the presence of both methoxy and propanal groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
261619-89-0 |
|---|---|
Fórmula molecular |
C12H16O4 |
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
3-(2,4,5-trimethoxyphenyl)propanal |
InChI |
InChI=1S/C12H16O4/c1-14-10-8-12(16-3)11(15-2)7-9(10)5-4-6-13/h6-8H,4-5H2,1-3H3 |
Clave InChI |
XJLCKKVBWNWFDQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1CCC=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



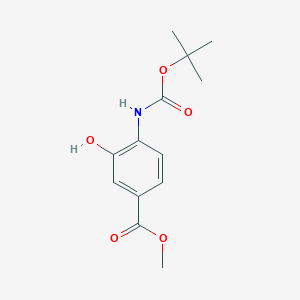
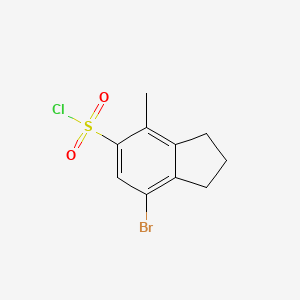
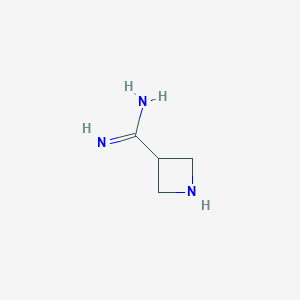
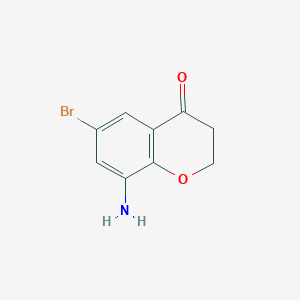

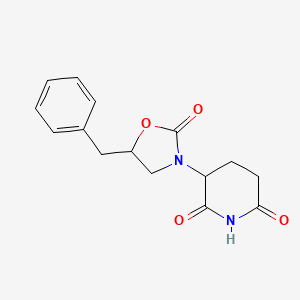
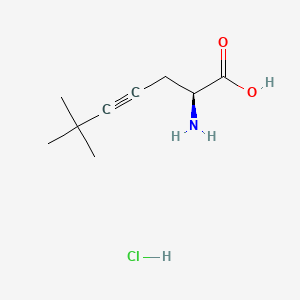
![5-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid](/img/structure/B13554737.png)
